molecular formula C13H20N2O2S B1420364 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine CAS No. 1154285-79-6

1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine

Cat. No. B1420364
M. Wt: 268.38 g/mol
InChI Key: ASJLUYBQOQKLDW-UHFFFAOYSA-N
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Description

“1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine” is a chemical compound . It is a derivative of piperidones, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones, including “1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine”, are synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .


Molecular Structure Analysis

The molecule contains a total of 45 bond(s). There are 21 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic) and 1 sulfone(s) .


Chemical Reactions Analysis

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Physical And Chemical Properties Analysis

The molecular weight of “1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine” is 268.38 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

  • Application in Antibacterial Compounds : Studies have demonstrated the use of compounds related to 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine in the synthesis of antibacterial agents. Microwave-assisted synthesis methods have been developed to create piperidine-containing pyrimidine imines and thiazolidinones, which exhibit antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Kinetics and Reaction Mechanism Studies

  • Kinetic and Mechanistic Insights : Research has focused on understanding the kinetics and mechanisms of reactions involving piperidine derivatives. This includes studies on reactions with other compounds like trifluoro-2,2-bis-(4-nitrophenyl)ethane and phenyl 4-nitrophenyl thionocarbonates, providing valuable insights into reaction rates and mechanisms (Jarczewski, Schroeder, & Dworniczak, 1986).

Enzyme Inhibition Properties

  • Enzyme Inhibition for Therapeutic Applications : Piperidine derivatives have been explored for their enzyme inhibition properties, relevant in the treatment of diseases like Alzheimer’s and diabetes mellitus. Studies have synthesized and characterized novel azinane triazole-based derivatives as effective inhibitors of enzymes like acetylcholinesterase and α-glucosidase (Asif et al., 2022).

Synthesis and Characterization of Piperidine Derivatives

  • Synthetic Methods and Compound Characterization : Research has been conducted on the synthesis and characterization of various piperidine derivatives, assessing their structural and physical properties. This includes the synthesis of 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives and their potential therapeutic uses (Expert Opinion on Therapeutic Patents, 2002).

Hydrogen-Bonding Patterns in Enaminones

  • Hydrogen Bonding and Crystal Structure : Studies have examined the hydrogen-bonding patterns in enaminones, including piperidine analogues. This research is crucial in understanding the molecular and crystal structure of these compounds, which has implications in various fields of chemistry (Balderson et al., 2007).

Biological Studies

  • Biological Activity Analysis : Some research focuses on synthesizing piperidine derivatives and analyzing their biological activities. This includes studies on the biological properties of compounds like N-(2,4-Dinitro-phenyl)-N’-(2,3,5,6-tetraphenyl-piperidin-4-ylidine)-hydrazine, assessing their potential applications in medicinal chemistry (Mubarak, 2017).

Safety And Hazards

The safety information for “1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine” includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and handling under inert gas .

properties

IUPAC Name

1-(4-ethylsulfonylphenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-18(16,17)13-5-3-12(4-6-13)15-9-7-11(14)8-10-15/h3-6,11H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJLUYBQOQKLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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